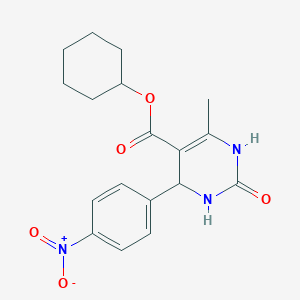
Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL-421120: ヘキサニトロヘキサアザイソワートジタン (C₆H₆N₁₂O₁₂): これは1980年代にチャイナレイク施設で開発され、HMXやRDXなどの従来の爆薬に比べて優れた性能を発揮するため、その後注目を集めています .
製造方法
ヘキサニトロヘキサアザイソワートジタンの合成には、いくつかの工程が必要です。
縮合: ベンジルアミンは、酸性および脱水条件下でグリオキサールと縮合して中間体を生成します。
水素化分解: ベンジル基は、炭素担持パラジウムと水素を用いて選択的に水素化分解されます。
アセチル化: 得られたアミノ基は、無水酢酸を用いてアセチル化されます。
ニトロ化: 最後の工程では、ニトロニウムテトラフルオロホウ酸塩とニトロソニウムテトラフルオロホウ酸塩と反応させてヘキサニトロヘキサアザイソワートジタンを生成します.
工業的な製造方法は、これらの工程を最適化し、収率と純度を高めながら、コストと環境への影響を最小限に抑えることに重点を置いています。 代替試薬や触媒の使用も、効率を向上させるために検討されています .
化学反応の分析
ヘキサニトロヘキサアザイソワートジタンは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化し、さまざまなニトロ誘導体の生成につながります。
還元: 還元反応により、ヘキサニトロヘキサアザイソワートジタンは、より低級のニトロ化された化合物に変換されます。
これらの反応に使用される一般的な試薬には、強酸、塩基、酸化剤があります。 生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .
準備方法
The synthesis of hexanitrohexaazaisowurtzitane involves several steps:
Condensation: Benzylamine is condensed with glyoxal under acidic and dehydrating conditions to yield an intermediate compound.
Hydrogenolysis: The benzyl groups undergo selective hydrogenolysis using palladium on carbon and hydrogen.
Acetylation: The resulting amino groups are acetylated using acetic anhydride.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact. The use of alternative reagents and catalysts is also explored to improve efficiency .
化学反応の分析
Hexanitrohexaazaisowurtzitane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert hexanitrohexaazaisowurtzitane into less nitrated compounds.
Substitution: Substitution reactions, particularly involving the nitro groups, can yield a variety of derivatives with different properties.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
科学的研究の応用
作用機序
ヘキサニトロヘキサアザイソワートジタンの作用機序は、分解時のエネルギーの急速な放出を伴います。この分解は、熱、衝撃、または摩擦によって開始され、気体状生成物の生成と大量のエネルギーの放出につながります。 このプロセスに関与する分子標的と経路は、主に窒素-酸素結合の切断と窒素や二酸化炭素などの安定な気体分子の生成に関連しています .
類似化合物との比較
ヘキサニトロヘキサアザイソワートジタンは、HMXやRDXなどの他の高エネルギー物質と比較されることがよくあります。類似の化合物には、以下のようなものがあります。
HMX (オクトゲン): 高い安定性とエネルギー密度で知られていますが、ヘキサニトロヘキサアザイソワートジタンの方がエネルギー放出量が多いです。
RDX (サイクロナイト): 軍事用途で広く使用されていますが、ヘキサニトロヘキサアザイソワートジタンは、エネルギー出力の点でより優れた性能を提供します。
TATB (トリアミノトリニトロベンゼン): 衝撃と熱に対する感度が低く、取り扱いが安全ですが、ヘキサニトロヘキサアザイソワートジタンよりもエネルギーが低いです.
ヘキサニトロヘキサアザイソワートジタンは、優れたエネルギー放出と性能が特徴であり、推進剤と爆薬の高度な用途に重要な化合物となっています .
生物活性
Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. Its unique structure, characterized by a cyclohexyl ring and a nitrophenyl group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C18H21N3O5
- Molecular Weight : Approximately 373.4 g/mol
- IUPAC Name : Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Structural Features :
- Tetrahydropyrimidine core
- Nitrophenyl substituent
- Carboxylate ester group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The complexity of its synthesis underscores the need for precise reaction conditions to ensure high yields and purity. Common steps may include condensation reactions followed by functional group transformations.
Preliminary studies suggest that this compound may interact with various biological targets. The presence of the nitrophenyl group is particularly noteworthy as it can influence the compound's interaction with enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Potential Applications
- Medicinal Chemistry : Due to its structural properties, this compound may serve as a lead for developing pharmaceuticals aimed at various diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might exhibit similar effects.
- Enzyme Inhibition : Interaction studies are essential to determine its binding affinities to specific enzymes or receptors.
Comparative Biological Activity
The following table summarizes some compounds structurally similar to this compound and their known biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-2-quinolones | Heterocyclic structure | Antimicrobial properties |
| Pinacol Boronic Esters | Valuable building blocks | Synthetic utility |
| Coumarin Derivatives | Diverse biological properties | Antioxidant and anti-inflammatory activities |
What distinguishes this compound from these compounds is its unique combination of functional groups and structural features that could lead to novel therapeutic applications.
In Vitro Studies
Initial in vitro studies have focused on the compound's potential as an enzyme inhibitor. For instance, derivatives of tetrahydropyrimidines have been evaluated for their inhibitory activity against HIV integrase. In one study, related compounds showed significant inhibition of the strand transfer reaction in isolated enzyme assays with IC50 values as low as 0.65 µM .
Further Investigations
Further research is needed to explore:
- Binding Affinities : Determining how well the compound binds to specific biological targets.
- Toxicology Studies : Assessing the safety profile and potential cytotoxicity in cell cultures.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.
特性
分子式 |
C18H21N3O5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N3O5/c1-11-15(17(22)26-14-5-3-2-4-6-14)16(20-18(23)19-11)12-7-9-13(10-8-12)21(24)25/h7-10,14,16H,2-6H2,1H3,(H2,19,20,23) |
InChIキー |
MGQHBMKQCGTCPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCC3 |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















